REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][C:11]([CH2:19][CH2:20][OH:21])([N:14]2[CH2:18][CH2:17][CH2:16][CH2:15]2)[CH2:10][CH2:9]1)C1C=CC=CC=1>[Pd].CO>[N:14]1([C:11]2([CH2:19][CH2:20][OH:21])[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]2)[CH2:15][CH2:16][CH2:17][CH2:18]1
|
Type
|
CUSTOM
|
Details
|
was stirred under hydrogen (4 atm) for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The insoluble material was filtrated
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCC1)C1(CCNCC1)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.3 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 98.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |